6-Bromo-2,2'-bipyridine
Overview
Description
6-Bromo-2,2'-bipyridine is a brominated bipyridine derivative that serves as an important building block in organic synthesis and coordination chemistry. It is a compound of interest due to its potential applications in creating complex molecular structures, including ligands for transition-metal ions, which are relevant in supramolecular chemistry and materials science.
Synthesis Analysis
The synthesis of 6-Bromo-2,2'-bipyridine and its derivatives can be achieved through various methods. For instance, 6,6'-dimethyl-2,2'-bipyridine can be synthesized by reductive homocoupling of 6-bromopicoline using either an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . Another approach involves the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid starting from a 6-bromo-2,2'-bipyridine building block, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands . Additionally, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, with the ability to undergo efficient transformations under both basic and acidic conditions .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,2'-bipyridine is characterized by the presence of a bromine atom attached to one of the pyridine rings. This structural feature is crucial for its reactivity and the ability to participate in various chemical reactions. The bromine atom serves as a good leaving group, which is essential for further functionalization of the molecule .
Chemical Reactions Analysis
6-Bromo-2,2'-bipyridine and its derivatives are versatile intermediates that can undergo a range of chemical reactions. For example, 2-amino-5-bromopyridine can be electrocatalytically carboxylated with CO2 to form 6-aminonicotinic acid . The reactivity of bromine atoms in brominated pyridines is also demonstrated by the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine . Furthermore, Stille-type cross-coupling procedures have been employed to prepare functionalized 2,2'-bipyridines, which are valuable in the field of supramolecular chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2,2'-bipyridine derivatives are influenced by the presence of the bromine atom and the overall molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are critical for its applications in chemical synthesis. For instance, the introduction of solubilizing groups such as hexoxymethyl has been reported to enhance the solubility of brominated bipyridines, making them more suitable for macromolecular and supramolecular applications . The electrochemical behavior of these compounds, such as the reduction peak of 2-amino-5-bromopyridine, is also a key property that can be exploited in synthetic methodologies .
Scientific Research Applications
Synthesis of Ligands and Complexes
6-Bromo-2,2'-bipyridine is utilized in the synthesis of various ligands and complexes. For instance, it has been used in creating flexible polydendate ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits, which are pivotal in multitopic ligand preparation (Charbonnière, Weibel, & Ziessel, 2002). Similarly, it has been applied in the development of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes using novel terpyridines (Fallahpour, Neuburger, & Zehnder, 1999).
Preparation of Multifunctionalized Bipyridine Ligands
The compound plays a critical role in preparing multifunctionalized bipyridine ligands. These ligands are valuable in designing oxophilic and anionic sidearms and potentially labeling biological material (Charbonnière, Weibel, & Ziessel, 2002).
Lanthanide Coordination Chemistry
In lanthanide coordination chemistry, amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands derived from 6-bromo-2,2'-bipyridine have been synthesized. These compounds exhibit interesting luminescence properties, which are significant in biological applications (Mameri, Charbonnière, & Ziessel, 2003).
Macromolecular and Supramolecular Applications
6-Bromo-2,2'-bipyridine serves as a solubilizing building block in macromolecular and supramolecular applications. Its brominated derivatives are valuable in ligand design and macro- or supramolecular applications (Amb & Rasmussen, 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-bromo-6-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIDSGPLISUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472903 | |
Record name | 6-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2'-bipyridine | |
CAS RN |
10495-73-5 | |
Record name | 6-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(pyridin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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